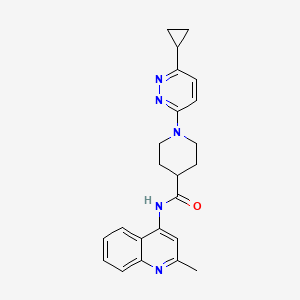
1-(6-cyclopropylpyridazin-3-yl)-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-cyclopropylpyridazin-3-yl)-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H25N5O and its molecular weight is 387.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(6-cyclopropylpyridazin-3-yl)-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 6-cyclopropylpyridazine with N-(2-methylquinolin-4-yl)piperidine derivatives. The synthesis pathway may include various steps such as cyclization and amidation, which are common in the preparation of piperidine derivatives.
Biological Activity Overview
The biological activity of the compound has been evaluated in several studies, focusing on its antiviral, antibacterial, and anticancer properties.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral activity, particularly against the Respiratory Syncytial Virus (RSV) . In vitro assays demonstrated that it effectively inhibits RSV replication, showcasing its potential as a therapeutic agent for viral infections .
Antibacterial and Antifungal Activity
In addition to its antiviral properties, the compound has shown promising results against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The compound's structural modifications play a crucial role in enhancing its antibacterial efficacy .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways. The effectiveness varies depending on the cancer type, with some studies indicating a stronger effect against certain carcinoma cells .
Case Studies and Research Findings
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the piperidine moiety interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This interaction may lead to alterations in cellular processes such as proliferation, apoptosis, and viral replication.
Propiedades
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-15-14-21(18-4-2-3-5-20(18)24-15)25-23(29)17-10-12-28(13-11-17)22-9-8-19(26-27-22)16-6-7-16/h2-5,8-9,14,16-17H,6-7,10-13H2,1H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNHEZXBJZLFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














